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Compound of Interest

Compound Name: 6-Hydroxy-4-nonanone

Cat. No.: B14639738

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 6-Hydroxy-4-nonanone, a
gamma-hydroxy ketone, for its potential application as a flavor ingredient. Due to the limited
publicly available data on this specific compound, this document combines established
information on its chemical properties with generalized protocols and inferred sensory
characteristics based on the broader class of aliphatic hydroxy ketones.

Chemical and Physical Properties

6-Hydroxy-4-nonanone is an organic compound with both a ketone and a hydroxyl functional
group. These features are crucial in determining its chemical reactivity, solubility, and sensory
properties. While extensive experimental data is not available, the following table summarizes
its known and computed properties.
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Property Value Source
Chemical Name 6-Hydroxy-4-nonanone N/A
Synonyms 6-hydroxy-nonan-4-one [1]
CAS Number 52762-53-5 [1]
Molecular Formula CoH1s02 [2]
Molecular Weight 158.24 g/mol [2]
Physical State Liquid (presumed) [3]
Boiling Point Not available N/A
Melting Point Not available N/A
Expected to be soluble in
Solubility organic solvents and slightly [3]
soluble in water.
SMILES CCCcC(O)Ccc(=0)ccce [4]
InChiKey MRCPQWJUIUDGMZ- )

UHFFFAOYSA-N

Regulatory and Safety Information

As of the latest review, 6-Hydroxy-4-nonanone does not have a FEMA (Flavor and Extract

Manufacturers Association) number, indicating it is not listed as Generally Recognized as Safe
(GRAYS) in the United States.[5][6][7][8] Similarly, a specific evaluation by the Joint FAO/WHO
Expert Committee on Food Additives (JECFA) for this compound was not found.[9]

However, JECFA has evaluated groups of aliphatic acyclic and alicyclic alpha-diketones and

related alpha-hydroxyketones and concluded that they do not pose a safety concern at current

levels of intake as flavouring agents.[10] The evaluation of such substances typically follows a

structured procedure that considers intake, metabolism, and toxicological data.[10] Aliphatic

ketones are generally known to have low acute toxicity.[10] Any application of 6-Hydroxy-4-

nonanone in food would necessitate a comprehensive safety assessment and regulatory

approval.
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Potential Flavor Profile and Applications

The flavor profile of 6-Hydroxy-4-nonanone has not been specifically documented. However,
based on its structure as a gamma-hydroxy ketone and the characteristics of similar aliphatic

ketones, a hypothetical flavor profile can be inferred. Aliphatic ketones can contribute a range
of notes, from fruity and buttery to cheesy and green.[3][11] The presence of a hydroxyl group
can add to the complexity, potentially introducing creamy, sweet, or waxy nuances.

Potential Flavor Descriptors:

 Fruity (e.g., pear, stone fruit)

Creamy, milky, buttery

Waxy

Green

Slightly herbaceous
Potential Applications in Food:

Given its potential flavor profile, 6-Hydroxy-4-nonanone could be explored as a flavor
ingredient in a variety of food products, including:

o Dairy Products: To enhance creamy and buttery notes in cheese, yogurt, and ice cream.

 Fruit Flavors: To add complexity and ripe notes to fruit-based beverages, confectioneries,
and baked goods.

o Savory Applications: In minute quantities, it could potentially contribute to the overall flavor
profile of sauces, dressings, and snack foods.

Experimental Protocols

The following are generalized protocols for the synthesis, analysis, and sensory evaluation of
6-Hydroxy-4-nonanone, based on standard methodologies for similar compounds.
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Synthesis of 6-Hydroxy-4-nonanone

A potential synthetic route to 6-Hydroxy-4-nonanone is via an aldol condensation reaction

followed by selective reduction. A generalized two-step protocol is outlined below.

Step 1: Aldol Condensation of Pentanal and Butanone

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping
funnel, dissolve butanone in a suitable solvent such as ethanol.

Base Addition: Cool the solution in an ice bath and slowly add a base catalyst, for example, a
solution of sodium hydroxide in water.

Aldehyde Addition: Add pentanal dropwise to the cooled solution while maintaining the
temperature below 10°C.

Reaction: Allow the mixture to stir at room temperature for several hours until the reaction is
complete (monitored by TLC or GC).

Workup: Neutralize the reaction mixture with a dilute acid (e.g., hydrochloric acid). Extract
the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine,
dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the
crude aldol condensation product, an a,B3-unsaturated ketone.

Step 2: Selective Reduction of the Carbonyl Group

Dissolution: Dissolve the crude a,B-unsaturated ketone from Step 1 in a suitable solvent like
methanol or ethanol.

Reducing Agent: Cool the solution in an ice bath and add a selective reducing agent, such as
sodium borohydride (NaBHa), portion-wise. This step aims to selectively reduce the ketone to
a hydroxyl group without affecting the carbon-carbon double bond.

Reaction: Stir the reaction mixture at room temperature until the reduction is complete
(monitored by TLC or GC).

Quenching and Workup: Carefully add a dilute acid to quench the excess reducing agent.
Remove the solvent under reduced pressure and extract the product with an organic solvent.
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Wash the organic layer, dry it, and concentrate it to obtain the crude 6-Hydroxy-4-
nonanone.

« Purification: Purify the crude product by column chromatography on silica gel using a
suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure 6-
Hydroxy-4-nonanone.

Step 1: Aldol Condensation Step 2: Selective Reduction

Click to download full resolution via product page

Figure 1: Generalized workflow for the synthesis of 6-Hydroxy-4-nonanone.

Analytical Protocol: Gas Chromatography-Mass
Spectrometry (GC-MS)

GC-MS is a suitable technique for the identification and quantification of volatile and semi-
volatile flavor compounds like 6-Hydroxy-4-nonanone in a food matrix.

Sample Preparation (Liquid Matrix, e.g., Beverage):

» Extraction: Use liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) to isolate
the flavor compounds.

o LLE: Mix a known volume of the beverage with an equal volume of a non-polar solvent
(e.g., dichloromethane or diethyl ether). Shake vigorously and allow the layers to separate.
Collect the organic layer. Repeat the extraction process and combine the organic extracts.

o SPME: Place a known volume of the beverage in a headspace vial. Expose a SPME fiber
(e.g., PDMS/DVB) to the headspace or directly immerse it in the liquid for a defined period
at a controlled temperature to adsorb the volatile compounds.
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o Concentration (for LLE): Gently concentrate the combined organic extracts under a stream of
nitrogen to a final volume.

 Internal Standard: Add a known amount of an internal standard (e.g., a non-naturally
occurring ketone with similar chemical properties) to the extract for quantification.

GC-MS Analysis:

e Injection: Inject an aliquot of the prepared sample into the GC-MS system. For SPME, the
fiber is directly desorbed in the GC inlet.

e Gas Chromatograph (GC) Conditions:
o Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms or DB-WAX).

o Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few
minutes, then ramp up to a higher temperature (e.g., 250°C) at a controlled rate.

o Carrier Gas: Use helium at a constant flow rate.
e Mass Spectrometer (MS) Conditions:
o lonization: Use Electron lonization (EIl) at 70 eV.

o Scan Mode: Acquire data in full scan mode to identify unknown compounds. For
guantification, Selected lon Monitoring (SIM) mode can be used for higher sensitivity and
selectivity.

o Data Analysis: Identify 6-Hydroxy-4-nonanone by comparing its retention time and mass
spectrum with that of a pure standard. Quantify the compound by comparing its peak area to
that of the internal standard.
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Figure 2: General workflow for the GC-MS analysis of 6-Hydroxy-4-nonanone in a food
matrix.

Sensory Evaluation Protocol

A descriptive sensory analysis with a trained panel is required to determine the flavor profile of
6-Hydroxy-4-nonanone.[12]

e Panelist Training:
o Select panelists based on their sensory acuity and ability to describe flavors.

o Train the panel on the basic tastes and a wide range of aroma references relevant to fruity,
creamy, and green notes.

e Sample Preparation:

o Prepare a stock solution of pure 6-Hydroxy-4-nonanone in a neutral solvent (e.qg.,
ethanol or propylene glycol).

o Prepare a series of dilutions in a neutral medium (e.g., water, sugar solution, or a simple
food base like a white sauce or unflavored yogurt) at concentrations around the
anticipated perception threshold.

o Evaluation Procedure:

o Present the samples to the panelists in a controlled environment (odor-free, consistent
lighting).

o Samples should be coded with random three-digit numbers and presented in a
randomized order to avoid bias.

o Panelists should evaluate the samples orthonasally (smelling) and retronasally (tasting)
and record their perceptions.

o Data Collection and Analysis:

o Use a structured scoresheet where panelists can rate the intensity of different flavor
attributes (e.g., fruity, creamy, waxy, green) on a line scale.
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o Collect the data and analyze it statistically (e.g., using ANOVA) to determine the significant
flavor attributes and their intensities at different concentrations.

o Generate a flavor profile diagram (e.g., a spider web plot) to visualize the sensory
characteristics of the compound.
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Figure 3: Workflow for the sensory evaluation of 6-Hydroxy-4-nonanone.
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Conclusion

While 6-Hydroxy-4-nonanone is not yet an established flavor ingredient with a defined
regulatory status or a well-documented sensory profile, its chemical structure suggests
potential for interesting and useful flavor characteristics, particularly in the fruity and creamy
realms. The protocols outlined in these application notes provide a solid foundation for
researchers and flavor chemists to synthesize, analyze, and evaluate this compound. Further
research is necessary to establish its specific sensory properties, safety, and potential
applications in the food and beverage industry. Any commercial use would require thorough
safety testing and adherence to regional food additive regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols: 6-Hydroxy-4-
nonanone as a Flavor Ingredient]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14639738#use-of-6-hydroxy-4-nonanone-as-a-flavor-
ingredient]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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